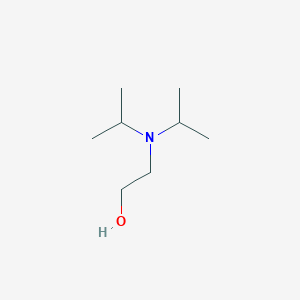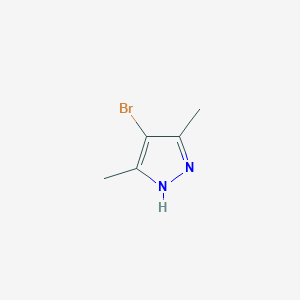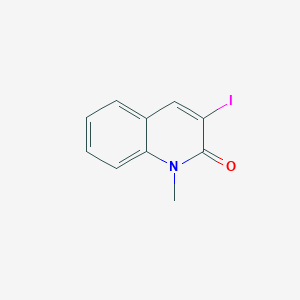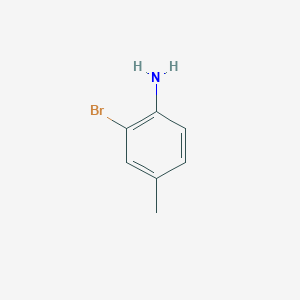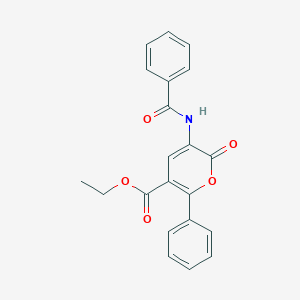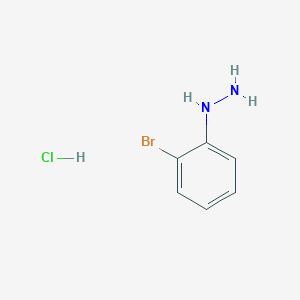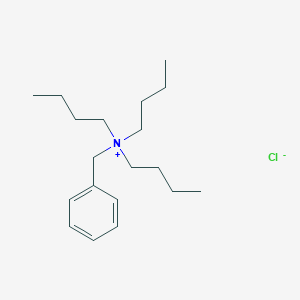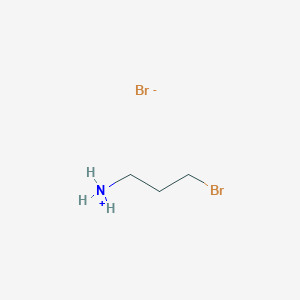
4-Hydroxy-2-methylpyrimidine
Overview
Description
4-Hydroxy-2-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Methylpyrimidin-4-ol, also known as 4-Hydroxy-2-methylpyrimidine, is a pyrimidine derivative. Pyrimidine derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets to induce changes that lead to their biological effects
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical processes, but the exact pathways and their downstream effects related to 2-Methylpyrimidin-4-ol would require further investigation .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Pyrimidine derivatives are known to have various biological effects, including antiviral and antitumor activities
Biochemical Analysis
Biochemical Properties
2-Methylpyrimidin-4-ol plays a significant role in biochemical reactions. It is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation
Cellular Effects
The effects of 2-Methylpyrimidin-4-ol on various types of cells and cellular processes are not fully understood. It is known that pyrimidines, the family of compounds to which 2-Methylpyrimidin-4-ol belongs, play crucial roles in cellular functions. For instance, uridine 5′-triphosphate (UTP), a pyrimidine nucleotide, has been found to be essential for cellular TPP synthesis, PDH activity, TCA-cycle activity, lipogenesis, and adipocyte differentiation .
Molecular Mechanism
It is known that the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms . This property could potentially influence its interactions with other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the effects of compounds can vary over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Methylpyrimidin-4-ol at different dosages in animal models have not been extensively studied. It is known that the effects of compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
2-Methylpyrimidin-4-ol is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation
Transport and Distribution
It is known that compounds can be transported and distributed within cells and tissues via various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
It is known that compounds can be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-04-8 | |
| Record name | 4-Hydroxy-2-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 5-position substituent influence the basicity of 4-Hydroxy-2-methylpyrimidine in methanol?
A: Photometric titration studies in methanol revealed that the basicity of this compound and its derivatives is generally 10 to 100 times higher compared to their basicity in water. [] This increase in basicity is attributed to the solvent's properties. Interestingly, the extent of this increase varies depending on the substituent at the 5-position. For instance, 5-substituted 1,2-dimethyl-4(1H)-pyrimidones exhibit a much larger increase in basicity (around 100 times) compared to other derivatives. []
Q2: What challenges arise when using photometric titration to determine the basicity of very weak bases like certain this compound derivatives?
A: While photometric titration is a useful method for determining the basicity of many compounds, it can be challenging for very weak bases. For example, 5-carbethoxy-4-hydroxy-2-methylpyrimidine and its methyl derivatives posed difficulties in accurate determination due to large errors. [] This limitation suggests that this method might not be suitable for compounds with a pKa value less than 2. Modifications to the method might be needed to accurately assess the basicity of such weak bases. []
Q3: Are there alternative synthetic routes for this compound derivatives like Ethyl this compound-5-carboxylate?
A: Yes, a more efficient and cleaner synthesis of Ethyl this compound-5-carboxylate has been reported. [] This one-step method utilizes diethyl 2-(ethoxymethylene)malonate as a starting material and achieves a yield of 92%. This approach offers advantages over previously reported methods in terms of simplicity and yield. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
